molecular formula C12H14Cl2N2O B13190795 N-(3,4-Dichlorophenyl)piperidine-2-carboxamide

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide

Cat. No.: B13190795
M. Wt: 273.15 g/mol
InChI Key: SHYZLGNMPFROMT-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide is a chemical compound with the molecular formula C12H14Cl2N2O. It is commonly used in biochemical research, particularly in the field of proteomics. The compound is known for its unique structure, which includes a piperidine ring and a dichlorophenyl group, making it a valuable tool in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)piperidine-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with piperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)piperidine-2-carboxamide hydrochloride
  • This compound methyl ester

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its dichlorophenyl group provides distinct reactivity compared to similar compounds, making it a valuable tool in various research fields .

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)piperidine-2-carboxamide

InChI

InChI=1S/C12H14Cl2N2O/c13-9-5-4-8(7-10(9)14)16-12(17)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2,(H,16,17)

InChI Key

SHYZLGNMPFROMT-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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